REACTION_CXSMILES
|
[C:1]1([CH2:7][O:8][CH2:9][CH:10]2[CH2:21][CH2:20][C:13]3(C(=O)CCC3=O)[CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[O:23]1CCCC1>>[C:1]1([CH2:7][O:8][CH2:9][CH:10]2[CH2:21][CH2:20][C:13](=[O:23])[CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
compound
|
Quantity
|
18.43 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COCC1CCC2(C(CCC2=O)=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COCC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.16 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |